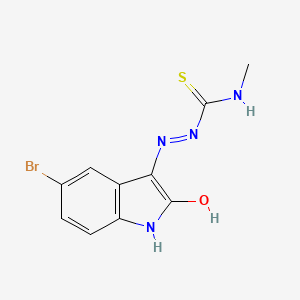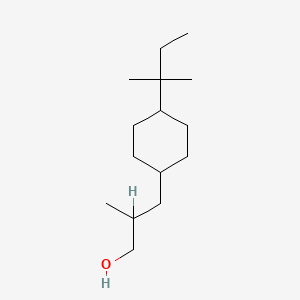
4-(1,1-Dimethylpropyl)-beta-methylcyclohexanepropanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1-ジメチルプロピル)-β-メチルシクロヘキサンプロパノールは、複雑な構造を持つ有機化合物です。
合成方法
合成経路と反応条件
4-(1,1-ジメチルプロピル)-β-メチルシクロヘキサンプロパノールの合成には、いくつかの段階が含まれます。一般的な方法の1つは、シクロヘキサン誘導体のアルキル化、それに続く還元と官能基変換です。温度、圧力、触媒などの特定の反応条件は、最終生成物の収率と純度を決定する上で重要な役割を果たします。
工業的製造方法
この化合物の工業的製造は、通常、大規模な化学反応器と連続フロープロセスを使用します。高度な触媒と最適化された反応条件を使用することにより、高い効率とコスト効率が確保されます。安全性対策と環境への配慮も、工業環境では非常に重要です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dimethylpropyl)-beta-methylcyclohexanepropanol involves several steps. One common method includes the alkylation of cyclohexane derivatives followed by reduction and functional group transformations. Specific reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions ensures high efficiency and cost-effectiveness. Safety measures and environmental considerations are also critical in industrial settings.
化学反応の分析
反応の種類
4-(1,1-ジメチルプロピル)-β-メチルシクロヘキサンプロパノールは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して、酸素の付加または水素の除去を含む。
還元: この化合物は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して還元できます。
置換: ハロゲン化や他の置換反応が発生し、官能基が他の基に置き換わります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、以下が含まれます。
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換剤: 塩素や臭素などのハロゲン。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってケトンまたはカルボン酸が生成される場合があり、還元によってアルコールまたはアルカンが生成される場合があります。
科学研究への応用
4-(1,1-ジメチルプロピル)-β-メチルシクロヘキサンプロパノールは、科学研究においてさまざまな用途があります。
化学: 有機合成における試薬として、および反応機構研究におけるモデル化合物として使用されます。
生物学: 抗菌性や抗真菌性など、潜在的な生物学的活性を調査しています。
医学: さまざまな疾患の治療における治療の可能性を探っています。
産業: 特殊化学薬品や材料の製造に使用されます。
科学的研究の応用
4-(1,1-Dimethylpropyl)-beta-methylcyclohexanepropanol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
4-(1,1-ジメチルプロピル)-β-メチルシクロヘキサンプロパノールの作用機序は、特定の分子標的や経路との相互作用を含みます。特定の酵素や受容体を阻害することにより、望ましい生物学的効果をもたらす可能性があります。その分子相互作用や経路に関する詳細な研究は、その可能性を完全に理解するために不可欠です。
類似化合物との比較
類似化合物
- 4-(1,1-ジメチルプロピル)フェノール
- 4-(1,1-ジメチルプロピル)シクロヘキサノール
独自性
4-(1,1-ジメチルプロピル)-β-メチルシクロヘキサンプロパノールは、独自の構造的特徴と化学的性質により際立っています。
結論
4-(1,1-ジメチルプロピル)-β-メチルシクロヘキサンプロパノールは、科学的に重要な化合物です。その合成、化学反応、用途、作用機序は、研究と産業利用の貴重な対象となっています。その製造と応用におけるさらなる研究と進歩は、さまざまな分野におけるその重要性をさらに高めるでしょう。
特性
CAS番号 |
94200-93-8 |
|---|---|
分子式 |
C15H30O |
分子量 |
226.40 g/mol |
IUPAC名 |
2-methyl-3-[4-(2-methylbutan-2-yl)cyclohexyl]propan-1-ol |
InChI |
InChI=1S/C15H30O/c1-5-15(3,4)14-8-6-13(7-9-14)10-12(2)11-16/h12-14,16H,5-11H2,1-4H3 |
InChIキー |
VUDFQMZLNWAJIS-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1CCC(CC1)CC(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


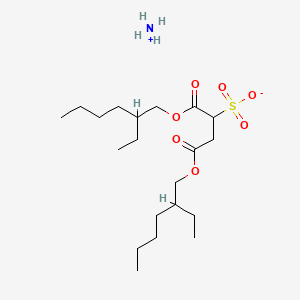
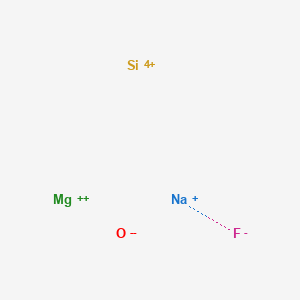

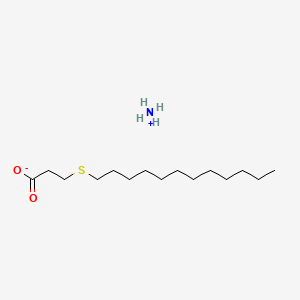
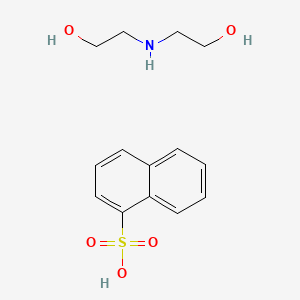
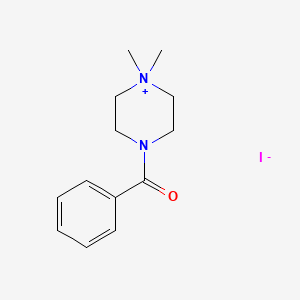
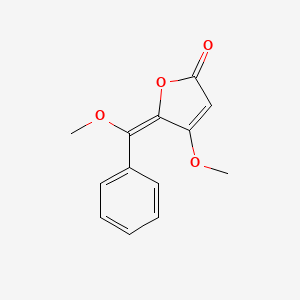
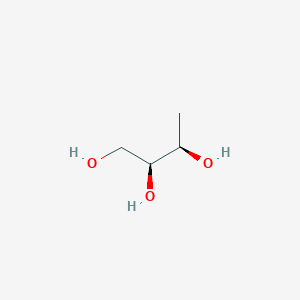
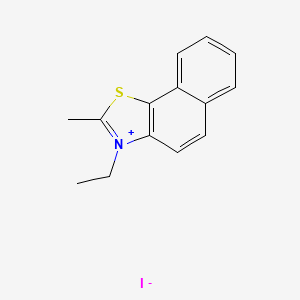
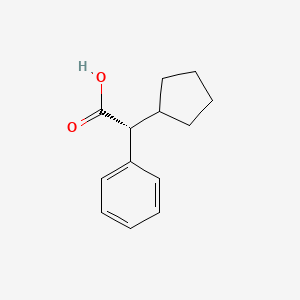
![Dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate](/img/structure/B12671965.png)

